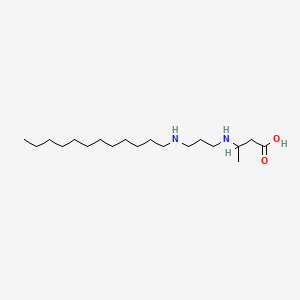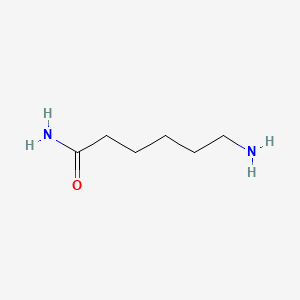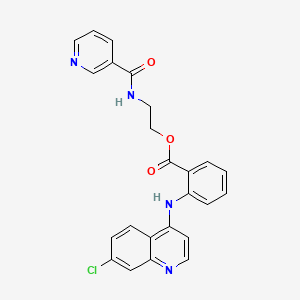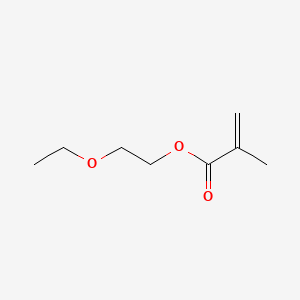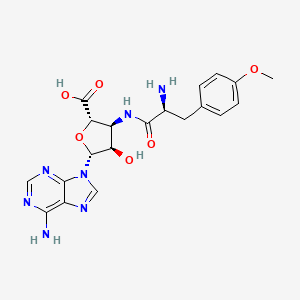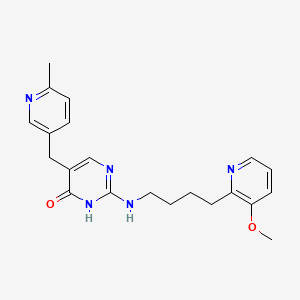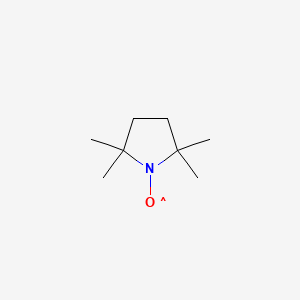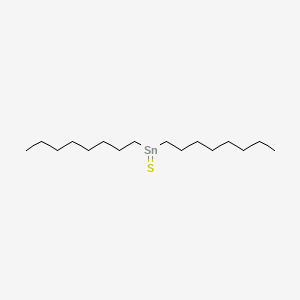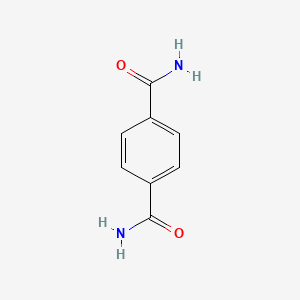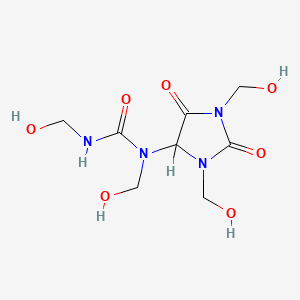
Diazolidinyl urea
Vue d'ensemble
Description
La diazolidinylurée est un composé chimique largement utilisé comme agent de conservation antimicrobien dans les cosmétiques et les produits de soins personnels. Elle est connue pour sa capacité à libérer du formaldéhyde, qui agit comme un agent bactéricide. Ce composé se retrouve généralement dans des produits tels que les shampooings, les revitalisants, les produits de soins de la peau et les détergents ménagers .
Mécanisme D'action
Target of Action
Diazolidinyl urea primarily targets microorganisms such as bacteria, yeast, and molds . It is used as an antimicrobial preservative in various products, including cosmetics, skin care products, shampoos, conditioners, bubble baths, baby wipes, and household detergents .
Mode of Action
This compound acts as a formaldehyde releaser . It works by slowly releasing small amounts of formaldehyde, a powerful antimicrobial agent . Formaldehyde is known for its ability to kill bacteria, mold, and fungi effectively .
Biochemical Pathways
It is known that the compound’s antimicrobial action is due to the release of formaldehyde, which can interfere with the function of proteins and nucleic acids in microorganisms, leading to their death .
Pharmacokinetics
It is known that the compound is used in topical applications, such as in cosmetics and personal care products . It is also known to react with water to slowly release formaldehyde over time .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth , which helps protect products from spoilage . By releasing formaldehyde, it effectively kills bacteria, mold, and fungi that may be present in a product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate at which it releases formaldehyde can depend on the product’s water content, as this compound reacts with water to release formaldehyde . Furthermore, the compound’s effectiveness as a preservative can be affected by the product’s pH, temperature, and the presence of other ingredients .
Analyse Biochimique
Biochemical Properties
Diazolidinyl urea plays a crucial role in biochemical reactions due to its formaldehyde-releasing capability. It interacts with various enzymes and proteins, primarily through the formation of covalent bonds with amino groups in proteins. This interaction can lead to the inactivation of microbial enzymes, thereby inhibiting the growth of bacteria and fungi . The compound’s ability to release formaldehyde slowly ensures a sustained antimicrobial effect, making it effective in preserving cosmetic formulations .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human skin cells, it can induce cytotoxicity and contact sensitivity, leading to allergic reactions in some individuals . The compound influences cell function by disrupting cell signaling pathways and altering gene expression. For instance, it has been observed to decrease collagen secretion from human dermal fibroblasts, which can impact the extracellular matrix and skin integrity . Additionally, this compound’s formaldehyde-releasing property can lead to oxidative stress and cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the release of formaldehyde, which can form cross-links with nucleophilic groups in biomolecules such as proteins and nucleic acids . This cross-linking can inhibit enzyme activity and disrupt normal cellular functions. The compound’s interaction with proteins can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can cause changes in gene expression by modifying DNA and histones, thereby affecting transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal storage conditions, but it can degrade over time, releasing formaldehyde at a controlled rate . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to cumulative cytotoxic effects and sensitization in some cases . The formaldehyde released during degradation can also contribute to long-term cellular damage and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, the compound is relatively non-toxic and does not cause significant adverse effects . At higher doses, this compound can induce toxicity, including skin irritation and sensitization . Studies have shown that the compound is slightly toxic to rats in acute oral studies but relatively non-toxic in subchronic studies . The threshold for toxic effects is generally observed at concentrations above 0.5% .
Metabolic Pathways
This compound is involved in metabolic pathways that include its breakdown into formaldehyde and other by-products . The formaldehyde released can enter various metabolic pathways, including the one-carbon metabolism pathway, where it is converted into formate and subsequently into carbon dioxide . The compound’s interaction with enzymes such as aldehyde dehydrogenase plays a role in its metabolism and detoxification . Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with transport proteins . The compound’s water solubility allows it to diffuse easily across cell membranes and accumulate in various cellular compartments . This compound can also bind to proteins, which can influence its localization and accumulation within cells . The distribution of the compound is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The compound’s ability to release formaldehyde allows it to interact with nucleophilic groups in proteins and nucleic acids within these compartments . Post-translational modifications, such as hydroxymethylation, can also direct this compound to specific cellular compartments, influencing its activity and function . The compound’s localization in the nucleus can impact gene expression and transcriptional regulation .
Méthodes De Préparation
La diazolidinylurée est synthétisée par réaction chimique de l'allantoïne et du formaldéhyde en présence d'une solution d'hydroxyde de sodium et de chaleur. Le mélange réactionnel est ensuite neutralisé par de l'acide chlorhydrique et évaporé . La méthode de production industrielle implique le traitement de l'allantoïne avec du formaldéhyde à 37 % et de l'hydroxyde de sodium à 10 % pour former de la diazolidinylurée .
Analyse Des Réactions Chimiques
La diazolidinylurée subit principalement une hydrolyse, libérant du formaldéhyde au fil du temps. Cette libération de formaldéhyde est un aspect clé de ses propriétés antimicrobiennes. Le composé est compatible avec la plupart des ingrédients cosmétiques et n'est pas inactivé par les tensioactifs anioniques, cationiques ou non ioniques ou les protéines . Le principal produit formé par son hydrolyse est le formaldéhyde, qui agit comme un agent de conservation en dénaturant les protéines et en inhibant la croissance microbienne .
Applications De Recherche Scientifique
La diazolidinylurée est largement utilisée en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En cosmétique, elle sert d'agent de conservation pour prévenir la contamination microbienne et prolonger la durée de conservation des produits . En médecine, elle est utilisée dans les hôpitaux à des fins de désinfection . De plus, elle est utilisée dans diverses applications industrielles où des propriétés antimicrobiennes sont requises .
Mécanisme d'action
Le principal mécanisme d'action de la diazolidinylurée est sa capacité à libérer du formaldéhyde, qui agit comme un agent bactéricide. Le formaldéhyde dénature les protéines et perturbe les membranes cellulaires microbiennes, conduisant à la mort cellulaire . Ce mécanisme est efficace contre un large éventail de bactéries, faisant de la diazolidinylurée un agent de conservation précieux dans divers produits .
Comparaison Avec Des Composés Similaires
La diazolidinylurée est chimiquement apparentée à l'imidazolidinylurée, qui est également utilisée comme agent de conservation antimicrobien dans les cosmétiques . Les deux composés libèrent du formaldéhyde et partagent des applications similaires. La diazolidinylurée est souvent préférée en raison de sa stabilité supérieure et de son efficacité à des concentrations plus faibles . D'autres composés similaires incluent le quaternium-15 et la DMDM hydantoïne, qui agissent également comme libérateurs de formaldéhyde et sont utilisés dans des applications similaires .
Références
Propriétés
IUPAC Name |
1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O7/c13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15/h5,13-16H,1-4H2,(H,9,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOROIESOUPGGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029559 | |
| Record name | Diazolidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
78491-02-8 | |
| Record name | Diazolidinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78491-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazolidinylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078491028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazolidinylurea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diazolidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1,3-BIS(HYDROXYMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL)-N,N'-BIS(HYDROXYMETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VX1IBW6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


